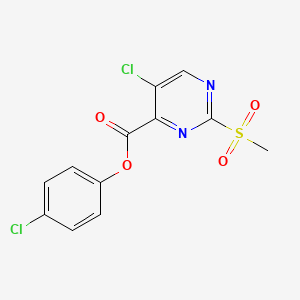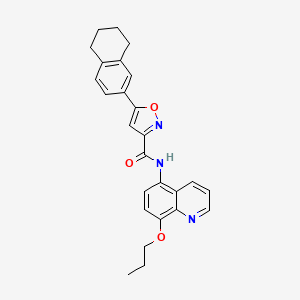![molecular formula C18H16Cl2N2O3 B11309394 5-[(2,4-dichlorophenoxy)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B11309394.png)
5-[(2,4-dichlorophenoxy)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzodiazepine core, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides to form intermediate compounds . These intermediates are then subjected to further reactions, such as condensation with α-bromoketones under reflux in dry ethanol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been studied for its potential as an antitumor agent . It has shown promising results in preliminary studies against certain cancer cell lines.
Medicine
The benzodiazepine core of this compound suggests potential applications in the development of new pharmaceuticals, particularly those targeting the central nervous system. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on receptor sites in the central nervous system, modulating neurotransmitter activity and producing sedative or anxiolytic effects. Additionally, its antitumor activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-N0-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide: This compound shares the dichlorophenoxy moiety and has been studied for its insecticidal and metal ion recovery properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
Uniqueness
What sets 5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one apart is its benzodiazepine core, which imparts unique pharmacological properties. This structural motif is not present in the similar compounds listed above, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C18H16Cl2N2O3 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-11-8-17(23)21-14-4-2-3-5-15(14)22(11)18(24)10-25-16-7-6-12(19)9-13(16)20/h2-7,9,11H,8,10H2,1H3,(H,21,23) |
InChI Key |
IFTAXRPTIJLUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309327.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)

![N-(2,3-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11309363.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11309380.png)
![2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309385.png)
![3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11309391.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11309397.png)
![[4-(2-Chlorophenyl)piperazin-1-yl][1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11309399.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11309405.png)
![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11309407.png)
![4-Chlorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309413.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309421.png)
